1-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2,2-dimethylnon-4-en-3-one
Description
Properties
Molecular Formula |
C20H25ClN2O2 |
|---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
(Z)-1-(4-chlorophenoxy)-4-imidazol-1-yl-2,2-dimethylnon-4-en-3-one |
InChI |
InChI=1S/C20H25ClN2O2/c1-4-5-6-7-18(23-13-12-22-15-23)19(24)20(2,3)14-25-17-10-8-16(21)9-11-17/h7-13,15H,4-6,14H2,1-3H3/b18-7- |
InChI Key |
VGXNGCLSPYKYMX-WSVATBPTSA-N |
Isomeric SMILES |
CCCC/C=C(/C(=O)C(C)(C)COC1=CC=C(C=C1)Cl)\N2C=CN=C2 |
Canonical SMILES |
CCCCC=C(C(=O)C(C)(C)COC1=CC=C(C=C1)Cl)N2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2,2-dimethylnon-4-en-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to produce 4-chlorophenol. This intermediate is then reacted with an appropriate alkylating agent to form the 4-chlorophenoxy group.
Imidazole Ring Introduction: The next step involves the introduction of the imidazole ring. This can be achieved through a nucleophilic substitution reaction where an imidazole derivative reacts with a suitable electrophile.
Formation of the Dimethylnonene Backbone: The final step involves the construction of the dimethylnonene backbone. This can be accomplished through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Wittig reaction, followed by appropriate functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2,2-dimethylnon-4-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as ammonia (NH3), primary amines (R-NH2), and thiols (R-SH) under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of alcohols, amines, or hydrocarbons.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "1-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2,2-dimethylnon-4-en-3-one":
General Information:
- "this compound" is a synthetic organic compound that has gained interest in scientific research because of its chemical structure. It features a chlorophenoxy group, an imidazole ring, and a dimethylnonene backbone.
Scientific Research Applications:
- Chemistry It can be used as a building block for synthesizing complex molecules, including agrochemicals and pharmaceuticals.
- Biology It is being investigated as a bioactive compound for its potential antimicrobial, anticancer, and antifungal properties.
- Medicine It is being explored for potential therapeutic effects, particularly in treating infectious diseases and cancer.
- Industry It can be utilized in developing new materials like coatings and polymers because of its unique chemical properties.
Mechanism of Action:
- The mechanism of action of "this compound" involves interactions with molecular pathways and targets. The imidazole ring may interact with receptors and enzymes, potentially inhibiting their activity. The chlorophenoxy group might enhance lipophilicity, helping it penetrate cell membranes and reach intracellular targets. The dimethylnonene backbone offers structural stability and contributes to bioactivity.
Related Compounds:
- Climbazole: "1-(4-Chlorophenoxy)-3,3-dimethyl-1-(imidazole-1-yl)-2-butanone," also known as climbazole, is related to the query compound [3, 5].
- Climbazole is also known by other names, including Baypival, Baysan, and Crinipan AD [3, 5].
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2,2-dimethylnon-4-en-3-one involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The dimethylnonene backbone provides structural stability and contributes to the compound’s overall bioactivity.
Comparison with Similar Compounds
Climbazole (1-(4-Chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one)
Structural Differences :
- Backbone: Climbazole has a shorter dimethylbutanone chain (C15H17ClN2O2) compared to the target compound's dimethylnonenone chain (C18H21ClN2O2) .
- Substituents: Both share 4-chlorophenoxy and imidazole groups, but Climbazole lacks the unsaturated nonenone moiety.
Functional Implications :
- Climbazole is a well-characterized antifungal agent and nonionic surfactant used in personal care products. Its shorter chain enhances solubility and bioavailability, whereas the target compound’s extended chain may confer altered pharmacokinetics or membrane permeability .
4-(1-(1-(4-Chlorophenoxy)-3,3-dimethyl-2-oxobutyl)-1H-imidazol-5-yl)benzonitrile (Compound 24)
Structural Differences :
- Substituent: Compound 24 includes a benzonitrile group instead of the nonenone backbone, introducing electron-withdrawing properties that could enhance binding to biological targets .
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one
Structural Differences :
- Core Structure : This compound adopts a chalcone (α,β-unsaturated ketone) framework with fluorinated and chlorinated aryl groups.
Functional Implications :
- Unlike the target compound, the chalcone structure may facilitate π-π stacking interactions in enzyme binding .
Comparative Data Table
Research Findings and Implications
- Reactivity : Imidazole derivatives like Climbazole and Compound 24 undergo diverse reactions (e.g., TDAE-mediated alkylation, Pd-catalyzed coupling), suggesting the target compound could be functionalized similarly for enhanced bioactivity .
- Biological Activity: The chlorophenoxy group is associated with pesticidal and antifungal properties, as seen in Climbazole and 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one (a pesticide intermediate) .
- Structural Optimization: Extending the aliphatic chain (e.g., from butanone to nonenone) may alter lipophilicity, impacting membrane penetration or environmental persistence .
Q & A
Basic Question: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to minimize byproducts?
Methodological Answer:
The synthesis of imidazole derivatives often involves multi-step reactions, with catalyst selection and solvent systems being critical. For example, in analogous syntheses of chlorophenyl-substituted imidazoles (e.g., 2-(4-chlorophenyl)-4-formyl-1H-imidazole), hydrogenation catalysts like Raney nickel are preferred over palladium on carbon (Pd/C) to avoid dehalogenation of the aryl chloride group . Key optimization parameters include:
| Reaction Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Catalyst | Raney Ni | 92% | |
| Solvent | Ethanol | 88% | |
| Temperature | 45°C | High | |
| Base | NaOH (2 equiv) | Optimal |
Deviations, such as using weaker bases (e.g., Na₂CO₃) or lower temperatures (25°C), reduce cyclization efficiency .
Basic Question: Which spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry and bond configurations. For example, studies on structurally similar imidazole derivatives (e.g., 1-(4-Chloro-2-fluorophenyl)-triazol-5-one) achieved mean C–C bond accuracy of 0.005 Å using this method .
- LC-MS monitors reaction progress and intermediate stability (e.g., detecting hydrodechlorination byproducts) .
- NMR spectroscopy (¹H/¹³C) confirms substituent positions, particularly for distinguishing between regioisomers in imidazole derivatives .
Advanced Question: How do structural modifications influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies on analogs reveal:
- Chlorophenyl groups enhance binding to hydrophobic enzyme pockets (e.g., anti-inflammatory targets) .
- Imidazole ring substitutions (e.g., methyl or methoxy groups) alter pharmacokinetics. For example, replacing a methyl group with methoxy in analogs increases metabolic stability but reduces solubility .
| Compound Analogue | Modification | Biological Impact |
|---|---|---|
| 4-Chloro-5-(4-methylphenyl)-imidazole | Chloro + methylphenyl | Anti-inflammatory activity |
| N-(3-chloro-4-methoxyphenyl)-imidazole | Methoxy substitution | Enhanced metabolic stability |
Advanced Question: What computational approaches predict environmental fate and degradation pathways?
Methodological Answer:
Environmental persistence can be modeled using:
- Quantitative Structure-Activity Relationship (QSAR) tools to estimate biodegradation half-lives based on logP and electronic parameters .
- Hydrolysis studies under varied pH/temperature conditions to identify stable intermediates (e.g., chlorophenoxy derivatives resist hydrolysis at pH 7 but degrade at pH >10) .
- Biotic transformation assays using soil microbiota to track metabolite formation (e.g., hydroxylation or dechlorination products) .
Advanced Question: How can reaction mechanisms be elucidated for imidazole ring formation?
Methodological Answer:
- Kinetic isotope effects (KIE) and DFT calculations map transition states. For example, Schiff base formation during imidazole cyclization proceeds via a nucleophilic attack by the primary amine on the carbonyl carbon, followed by dehydration .
- Isotopic labeling (e.g., ¹⁵N) tracks nitrogen migration in multi-step syntheses .
Basic Question: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral chromatography (e.g., HPLC with amylose-based columns) separates enantiomers in small-scale syntheses .
- Asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed couplings) ensures stereocontrol during scale-up. For example, (R)-BINAP ligands achieve >90% enantiomeric excess in analogous triazole syntheses .
Advanced Question: How does the compound interact with biological targets at the molecular level?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes like cytochrome P450 or kinases. For chlorophenyl-imidazole derivatives, hydrophobic interactions dominate at the active site .
- Surface plasmon resonance (SPR) quantifies binding affinity (KD values) for target validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
